molecular formula C23H21FN4O3 B11205258 N-(4-Fluorophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-D]pyrimidin-5-YL]acetamide

N-(4-Fluorophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-D]pyrimidin-5-YL]acetamide

Cat. No.: B11205258
M. Wt: 420.4 g/mol
InChI Key: ZVIOREINSTUOFV-UHFFFAOYSA-N
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Description

  • Fluorination of the phenyl ring can be achieved using various reagents (e.g., N-fluorobenzenesulfonimide).
  • Protect other functional groups during this step.
  • Acetylation

    • Acetylate the amine group to form the acetamide functionality.
  • Industrial Production:

    Industrial-scale production typically involves optimized and scalable processes based on the synthetic routes mentioned above.

    Preparation Methods

    Synthetic Routes:

    Several synthetic routes exist for Compound X, but one common approach involves the following steps:

    • Synthesis of Pyrrolopyrimidine Intermediate

      • Start with commercially available starting materials.
      • Construct the pyrrolopyrimidine ring system through cyclization reactions.
      • Introduce the phenyl group at a suitable position.

    Chemical Reactions Analysis

    Compound X undergoes various reactions:

      Oxidation: Oxidative transformations can modify the phenyl or pyrrolopyrimidine moieties.

      Reduction: Reduction of the carbonyl group may yield different derivatives.

      Substitution: Halogenation or other substitutions can occur on the phenyl ring.

      Common Reagents: Reagents like hydrogen peroxide, hydrazine, and Lewis acids are commonly used.

      Major Products: These reactions lead to diverse derivatives with altered pharmacological properties.

    Scientific Research Applications

    Compound X finds applications in:

      Medicine: Investigated as a potential drug candidate (e.g., anticancer, anti-inflammatory).

      Chemical Biology: Used as a probe to study cellular processes.

      Industry: May serve as a precursor for other compounds.

    Mechanism of Action

    The precise mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets (e.g., enzymes, receptors) and modulation of cellular pathways.

    Comparison with Similar Compounds

    Compound X stands out due to its unique pyrrolopyrimidine-phenyl-acetamide scaffold. Similar compounds include Compound Y) and Compound Z). none match its exact structure and properties.

    : Reference 1 : Reference 2

    Properties

    Molecular Formula

    C23H21FN4O3

    Molecular Weight

    420.4 g/mol

    IUPAC Name

    N-(4-fluorophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]acetamide

    InChI

    InChI=1S/C23H21FN4O3/c1-31-12-11-27-15-25-21-19(16-5-3-2-4-6-16)13-28(22(21)23(27)30)14-20(29)26-18-9-7-17(24)8-10-18/h2-10,13,15H,11-12,14H2,1H3,(H,26,29)

    InChI Key

    ZVIOREINSTUOFV-UHFFFAOYSA-N

    Canonical SMILES

    COCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)F

    Origin of Product

    United States

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